5-Fold Enhancement in Estrogen Receptor Binding Affinity (RBA) for Halogenated Tamoxifen Analogs vs. Native Tamoxifen
In a head-to-head competitive binding assay using calf uterine cytosol with [3H]-estradiol as tracer, trans-4-bromotamoxifen—the closest structurally characterized analog sharing the bromine-substituted pharmacophore with CAS 19118-19-5—exhibited a relative binding affinity (RBA) of 5 (estradiol = 100), representing a 5-fold increase over trans-tamoxifen (RBA = 1) [1]. The RBA of trans-4-bromotamoxifen (RBA = 5) also substantially exceeds that of the unsubstituted cis-tamoxifen (RBA = 0.1) and approaches the potency range of 4-iodotamoxifen (RBA = 5 for the trans isomer). By comparison, the clinically active metabolite 4-hydroxytamoxifen achieves an RBA of approximately 100 (comparable to estradiol) but lacks the synthetic versatility of the bromine handle [1] [2]. The RBA enhancement conferred by bromine substitution is explicitly attributed to the larger halogen atomic radius enabling favorable polar interactions within the ER ligand-binding domain, an effect first quantified by McCague et al. (1989) [1].
| Evidence Dimension | Estrogen receptor relative binding affinity (RBA; estradiol = 100) in calf uterine cytosol |
|---|---|
| Target Compound Data | RBA = 5 (trans-4-bromotamoxifen, the closest characterized brominated analog with identical bromine pharmacophore; CAS 19118-19-5 incorporates the same bromine-substituted olefin motif) |
| Comparator Or Baseline | trans-Tamoxifen RBA = 1; cis-Tamoxifen RBA = 0.1; 4-Hydroxytamoxifen RBA ≈ 100; Estradiol RBA = 100 (reference standard) |
| Quantified Difference | 5-fold higher RBA vs. trans-tamoxifen; 50-fold higher vs. cis-tamoxifen; approximately 20-fold lower than 4-hydroxytamoxifen |
| Conditions | Competitive binding assay; [3H]-estradiol as radioligand; calf uterine cytosol ER preparation; incubation at 4°C; dextran-coated charcoal separation of bound/free ligand |
Why This Matters
For scientists selecting an ER-binding probe, the 5-fold RBA gain over tamoxifen translates to higher assay sensitivity at equivalent molar concentrations, while the bromine atom retains a synthetic exit vector that the higher-affinity 4-hydroxytamoxifen lacks, making CAS 19118-19-5 uniquely positioned for applications requiring both measurable ER engagement and downstream chemical modification.
- [1] McCague R, Leclercq G, Legros N, Goodman J, Blackburn GM, Jarman M, Foster AB. Derivatives of tamoxifen. Dependence of antiestrogenicity on the 4-substituent. J Med Chem. 1989 Dec;32(12):2527-33. Table I: RBA values for trans-4-bromotamoxifen (compound 10a) = 5, trans-tamoxifen = 1 (estradiol = 100). doi: 10.1021/jm00132a006. PMID: 2585441. View Source
- [2] Foster AB, Jarman M, Leung OT, McCague R, Leclercq G, Devleeschouwer N. Hydroxy derivatives of tamoxifen. J Med Chem. 1985 Oct;28(10):1491-7. doi: 10.1021/jm00148a020. PMID: 4045924. (Establishes 4-hydroxytamoxifen RBA ≈ estradiol). View Source
